N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide
CAS No.:
Cat. No.: VC9254384
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | N-[2-(pyridin-3-ylmethylamino)ethyl]benzamide |
| Standard InChI | InChI=1S/C15H17N3O/c19-15(14-6-2-1-3-7-14)18-10-9-17-12-13-5-4-8-16-11-13/h1-8,11,17H,9-10,12H2,(H,18,19) |
| Standard InChI Key | LOCCZYMCFLUTQL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2 |
Introduction
N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide is a synthetic organic compound belonging to the benzamide family. Its structure consists of a benzamide core linked to a pyridine moiety via a 2-aminoethyl chain. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery and bioactivity studies.
Synthesis
The synthesis of N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide typically involves:
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Amide Bond Formation: A reaction between benzoyl chloride and an amino-functionalized pyridine derivative.
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Reductive Amination: The introduction of the pyridinylmethyl group using reductive conditions.
Characterization Techniques
The compound's identity and purity can be confirmed using:
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Nuclear Magnetic Resonance (NMR): Proton (H) and Carbon (C) spectra to identify functional groups.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared Spectroscopy (IR): To confirm the presence of amide and aromatic groups.
Potential Applications
N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide has been explored for:
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Antiparasitic Activity: Similar benzamides have shown efficacy against Trypanosoma brucei, suggesting potential for Human African Trypanosomiasis treatment .
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Anti-inflammatory Properties: Molecular docking studies on related compounds indicate possible inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
Mechanism of Action
The compound's bioactivity is likely mediated by:
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Hydrogen bonding through its amide group.
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π-π interactions via its aromatic rings.
These interactions enable binding to biological targets such as enzymes or receptors.
Comparative Analysis with Related Compounds
Limitations
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Lack of extensive pharmacokinetic data.
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Limited understanding of off-target effects.
Future Research
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Detailed in vivo studies to assess bioavailability and toxicity.
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Structure-activity relationship (SAR) studies to optimize potency and selectivity.
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